3,6-dimethyl-2H-chromen-2-one
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Overview
Description
3,6-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by a chromene ring system with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Pechmann condensation process to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of catalysts like aluminum chloride
Major Products: The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,6-Dimethyl-2H-chromen-2-one can be compared with other similar compounds such as:
Coumarin (2H-chromen-2-one): The parent compound, known for its anticoagulant properties.
4-Methylcoumarin: Similar structure with a methyl group at the 4th position, used in perfumery and as a fluorescent dye.
7-Hydroxycoumarin: Known for its use in laser dyes and as a precursor for pharmaceuticals.
Uniqueness: The presence of methyl groups at the 3rd and 6th positions in this compound enhances its biological activity and makes it a valuable compound for various applications .
Biological Activity
3,6-Dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the coumarin family, characterized by a benzopyranone structure. Its molecular formula is C11H10O, and it is recognized for its potential pharmacological properties, including antitumor, antimicrobial, and antioxidant activities.
Antitumor Activity
Several studies have investigated the antitumor effects of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported its effectiveness against liver carcinoma cells (HEPG2) with an IC50 value indicating potent activity comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The antitumor activity is often attributed to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it interacts with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby disrupting cancer cell growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Fungal Inhibition : In vitro antifungal assays demonstrated that this compound exhibits strong activity against Candida albicans, outperforming traditional antifungal agents such as fluconazole. The mechanism appears to involve disruption of fungal cell membrane integrity .
- Bacterial Activity : Additional studies have shown promising results against various bacterial strains. The compound's ability to inhibit bacterial growth is linked to its capacity to interfere with bacterial cell wall synthesis and function .
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in several investigations:
- Free Radical Scavenging : This compound demonstrates significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to reduce reactive oxygen species (ROS) levels in cellular models .
Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antitumor | High | CDK2 inhibition |
Antifungal | High | Disruption of cell membrane |
Antibacterial | Moderate | Interference with cell wall synthesis |
Antioxidant | High | Free radical scavenging |
Case Studies
- Antitumor Study : A study conducted on HEPG2 liver carcinoma cells revealed that this compound induced apoptosis and inhibited cell proliferation effectively. The IC50 value was determined through dose-response curves, confirming its potential as a chemotherapeutic agent .
- Antifungal Study : In a comparative study against Candida albicans, the coumarin derivative exhibited superior antifungal activity compared to fluconazole, highlighting its potential as an alternative treatment for fungal infections .
Properties
CAS No. |
57295-24-6 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,6-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 |
InChI Key |
CQTXQWVGXQRGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C |
Origin of Product |
United States |
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